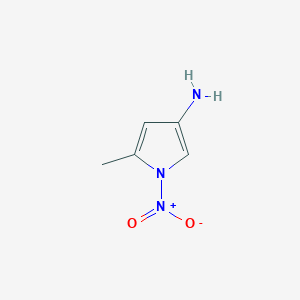
Ethyl phthalyl ethyl glycolate
Overview
Description
Ethyl phthalyl ethyl glycolate is a chemical compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol . It is a colorless, oily liquid that is slightly soluble in chloroform and methanol . This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity .
Mechanism of Action
Target of Action
Ethyl phthalyl ethyl glycolate, also known as Ethoxycarbonylmethyl ethyl phthalate or Santicizer E-15, is a type of ortho-phthalate . Ortho-phthalates are known to have endocrine-disrupting effects, primarily targeting the endocrine system . They modulate the production of testicular testosterone, which is crucial for the development of the male reproductive system .
Mode of Action
The most commonly studied pharmacological effect for phthalates, including this compound, is antiandrogenicity . Antiandrogens affect the endocrine system by reducing testosterone production . This interaction with the endocrine system can lead to significant changes in the body, particularly during fetal development .
Biochemical Pathways
Ortho-phthalates, including this compound, are associated with reproductive, developmental, and endocrine health effects . They interfere with the normal functioning of the endocrine system, disrupting the production and function of hormones. This disruption can affect various biochemical pathways, leading to a range of health effects, particularly in relation to reproductive and developmental health .
Pharmacokinetics
It’s known that ortho-phthalates can be absorbed into the body through various routes, including ingestion and dermal exposure . Once in the body, they can be distributed to various tissues and undergo metabolic transformations .
Result of Action
The primary result of this compound’s action is its potential to disrupt the endocrine system . This disruption can lead to a range of health effects, particularly those related to reproductive and developmental health . For example, studies have shown that some phthalates can reduce testosterone production, leading to malformation of the male reproductive system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its presence in food packaging and processing equipment can lead to its ingestion . Moreover, certain regulatory decisions and safety concerns can impact its use and thus its exposure to humans .
Biochemical Analysis
Biochemical Properties
It is known that phthalates, a class of chemicals to which Ethyl phthalyl ethyl glycolate belongs, can interact with various enzymes and proteins
Cellular Effects
Some phthalates have been shown to disrupt the endocrine system, affecting reproductive health and physical development
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phthalyl ethyl glycolate is typically synthesized through the reaction of phthalic anhydride with ethyl glycolate in the presence of a catalyst . The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{Phthalic Anhydride} + \text{Ethyl Glycolate} \rightarrow \text{Ethoxycarbonylmethyl Ethyl Phthalate} ]
Industrial Production Methods
In industrial settings, the production of ethoxycarbonylmethyl ethyl phthalate involves large-scale esterification processes. The reaction is conducted in a reactor where phthalic anhydride and ethyl glycolate are mixed with a catalyst, typically an acid or base, to accelerate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl phthalyl ethyl glycolate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to produce phthalic acid derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products
Hydrolysis: Phthalic acid and ethyl glycolate.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Ethyl phthalyl ethyl glycolate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl phthalyl ethyl glycolate is similar to other phthalate esters such as:
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Di-2-ethylhexyl phthalate (DEHP)
- Di-n-octyl phthalate (DnOP)
- Di-n-butyl phthalate (DnBP)
Uniqueness
What sets ethoxycarbonylmethyl ethyl phthalate apart from these similar compounds is its specific ester structure, which imparts unique physical and chemical properties. For example, its solubility in certain solvents and its specific reactivity in chemical reactions make it suitable for specialized applications in plasticizers and other industrial uses .
Properties
IUPAC Name |
2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-3-18-12(15)9-20-14(17)11-8-6-5-7-10(11)13(16)19-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLUWVMZMXIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024100 | |
| Record name | Ethyl phthalyl ethyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-72-0 | |
| Record name | Ethyl phthalyl ethyl glycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxycarbonylmethyl ethyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phthalyl ethyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxycarbonylmethyl ethyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYCARBONYLMETHYL ETHYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C591YI5BTG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)

![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)







